1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound . It is also known as 1- (2,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta [c]pyrazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another compound, 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, was synthesized using Baker-Venkatraman rearrangement on ester .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, boron reagents have been used for Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the dipole moment (μ), the polarizability (α), and the first order hyperpolarizability (β) of a similar compound have been calculated .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : A study by Machado et al. (2011) presented an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This was achieved through ultrasound irradiation, significantly reducing reaction times and increasing yields (Machado et al., 2011).
- Crystallography and Structural Analysis : Kumarasinghe et al. (2009) conducted a study emphasizing the complexity of correctly identifying regioisomers of similar compounds. They used single-crystal X-ray analysis for unambiguous structure determination, highlighting the compound's significance in structural chemistry (Kumarasinghe et al., 2009).
Applications in Chemical Reactions
- Functionalization Reactions : Yıldırım et al. (2006) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid with various aminophenols. This demonstrated the versatility of the compound in creating a variety of carboxamides in good yields (Yıldırım & Kandemirli, 2006).
- Synthesis of Derivatives : Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters. They highlighted the creation of unique pyrazole derivatives, showcasing the compound's utility in producing chemical hybridizing agents (Beck et al., 1988).
Material Science and Coordination Chemistry
- Synthesis of Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation and crystallization properties with Cu, Co, and Zn. This research demonstrates the compound's potential in the field of coordination chemistry (Radi et al., 2015).
- Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity. This highlights the potential of derivatives of 1H-pyrazole-3-carboxylic acid in optical limiting applications (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been studied for their effects on various biological systems
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biochemical changes . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been shown to influence various biochemical processes
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been studied for their behavior in different environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.
Safety and Hazards
Future Directions
Future research directions could involve the development of new compounds with similar structures for various applications. For instance, Amcenestrant, a new oral form of endocrine therapy that has shown early signs of efficacy, is being evaluated against the current standards of care in patients with estrogen receptor–positive, HER2-negative locally advanced or metastatic breast cancer .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPQJKXKGFYNQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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